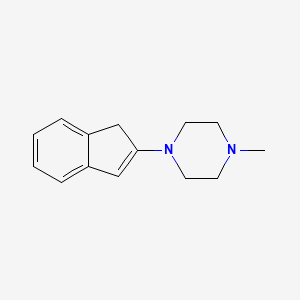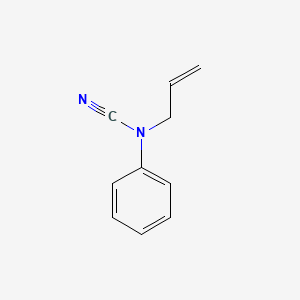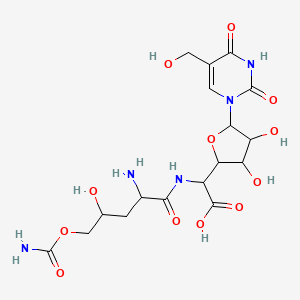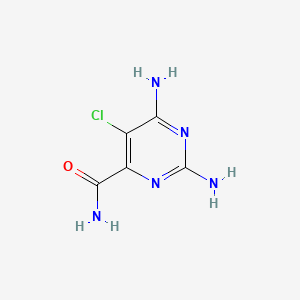
Docosanoic acid, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosanoic acid, butyl ester, also known as butyl behenate, is an ester derived from docosanoic acid and butanol. It is a long-chain fatty acid ester with the molecular formula C26H52O2. This compound is commonly used in various industrial applications due to its unique chemical properties, such as its high melting point and hydrophobic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosanoic acid, butyl ester can be synthesized through the esterification of docosanoic acid with butanol. The reaction typically involves heating the carboxylic acid (docosanoic acid) with the alcohol (butanol) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is as follows:
Docosanoic acid+ButanolAcid CatalystDocosanoic acid, butyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Docosanoic acid, butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into docosanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with another alcohol to form a different ester and butanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Docosanoic acid and butanol.
Transesterification: A different ester and butanol.
Reduction: Docosanol and butanol.
Applications De Recherche Scientifique
Docosanoic acid, butyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its stability and hydrophobic nature.
Mécanisme D'action
The mechanism of action of docosanoic acid, butyl ester primarily involves its interaction with lipid membranes. As a long-chain fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in topical formulations where it enhances the skin’s barrier function and provides moisturizing effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosanoic acid, methyl ester: Similar in structure but with a methyl group instead of a butyl group.
Docosanoic acid, ethyl ester: Similar in structure but with an ethyl group instead of a butyl group.
Docosanoic acid, docosyl ester: An ester of docosanoic acid with docosanol.
Uniqueness
Docosanoic acid, butyl ester is unique due to its specific chain length and the presence of a butyl group, which imparts distinct physical and chemical properties. Compared to its methyl and ethyl counterparts, the butyl ester has a higher molecular weight and melting point, making it more suitable for applications requiring higher thermal stability.
Propriétés
Numéro CAS |
26718-96-7 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
butyl docosanoate |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(27)28-25-6-4-2/h3-25H2,1-2H3 |
Clé InChI |
SLUTZBDOCDXRSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
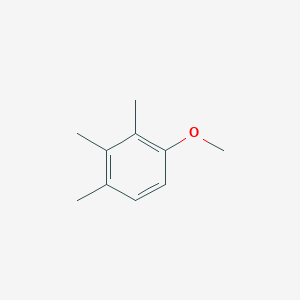
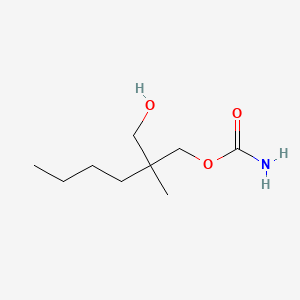
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)


